molecular formula C12H12O2 B14433453 4-(2-Phenylethyl)furan-2(5H)-one CAS No. 74796-66-0

4-(2-Phenylethyl)furan-2(5H)-one

Cat. No.: B14433453
CAS No.: 74796-66-0
M. Wt: 188.22 g/mol
InChI Key: IYOUTRCYPRSYRS-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)furan-2(5H)-one typically involves the reaction of furan derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where furan reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

4-(2-Phenylethyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

4-(2-Phenylethyl)furan-2(5H)-one can be compared with other furan derivatives such as furanylfentanyl and tetrahydrofuranylfentanyl. These compounds share a similar furan ring structure but differ in their substituents and biological activities. For example:

    Furanylfentanyl: A synthetic opioid with potent analgesic properties.

    Tetrahydrofuranylfentanyl: An analog of fentanyl with similar opioid activity.

The uniqueness of this compound lies in its specific phenylethyl substitution, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

74796-66-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-(2-phenylethyl)-2H-furan-5-one

InChI

InChI=1S/C12H12O2/c13-12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2

InChI Key

IYOUTRCYPRSYRS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)CCC2=CC=CC=C2

Origin of Product

United States

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